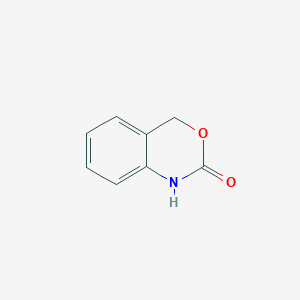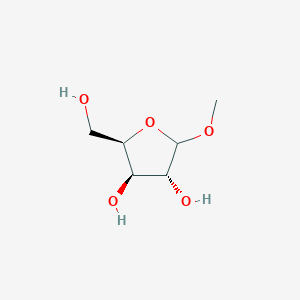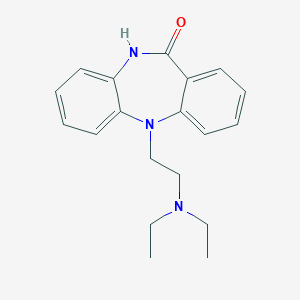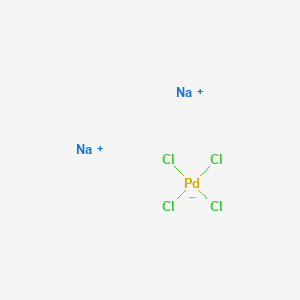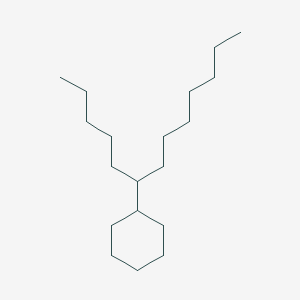
tridecan-6-ylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tridecan-6-ylcyclohexane: is an organic compound with the molecular formula C19H38 . It is a cyclohexane derivative where a pentyloctyl group is attached to the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tridecan-6-ylcyclohexane typically involves the alkylation of cyclohexane with a pentyloctyl halide under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tridecan-6-ylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanol and cyclohexanone derivatives.
Reduction: Reduction reactions can convert it into different cycloalkane derivatives.
Substitution: It can undergo substitution reactions where the pentyloctyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine are commonly employed.
Major Products Formed:
Oxidation: Cyclohexanol, cyclohexanone.
Reduction: Various cycloalkane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tridecan-6-ylcyclohexane is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of cyclohexane derivatives on cellular processes and membrane dynamics .
Industry: Used in the production of specialty chemicals and materials with specific properties, such as lubricants and surfactants .
Mecanismo De Acción
The mechanism by which tridecan-6-ylcyclohexane exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, it forms cyclohexyl hydroperoxide, which further decomposes into cyclohexanol and cyclohexanone through radical-mediated pathways . These reactions are crucial in understanding the compound’s behavior in different chemical environments.
Comparación Con Compuestos Similares
Cyclohexane: A simpler cycloalkane with no substituents.
Cyclohexanol: A hydroxyl-substituted cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane
Uniqueness: tridecan-6-ylcyclohexane stands out due to its long pentyloctyl chain, which imparts unique physical and chemical properties. This makes it more hydrophobic and potentially more reactive in certain chemical reactions compared to its simpler counterparts .
Propiedades
Número CAS |
13151-91-2 |
|---|---|
Fórmula molecular |
C19H38 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
tridecan-6-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-7-8-11-15-18(14-10-6-4-2)19-16-12-9-13-17-19/h18-19H,3-17H2,1-2H3 |
Clave InChI |
PPIIZJRNGJPCKQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCCCC)C1CCCCC1 |
SMILES canónico |
CCCCCCCC(CCCCC)C1CCCCC1 |
Sinónimos |
(1-Pentyloctyl)cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)

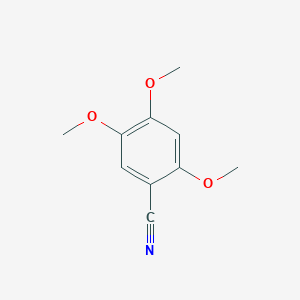
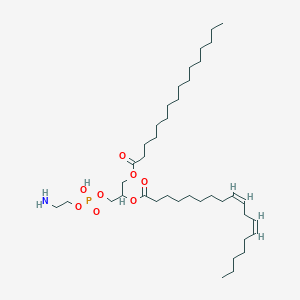
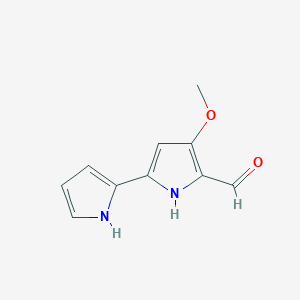
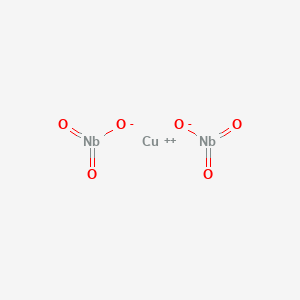
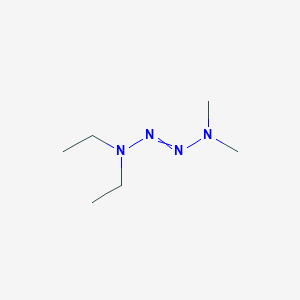
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
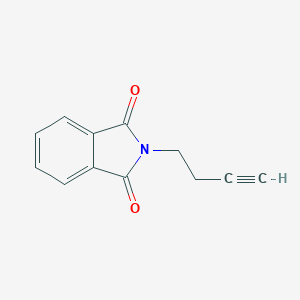
![[1,3]Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
